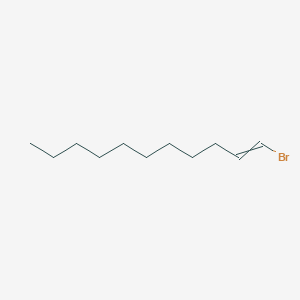

1-Bromoundec-1-ene

描述

Significance of Halogenated Alkenes in Contemporary Chemical Research

Halogenated alkenes, organic compounds containing at least one carbon-carbon double bond and one or more halogen atoms, are of significant importance in modern chemical research. Their unique chemical properties, stemming from the presence of the halogen atom, make them valuable building blocks in the synthesis of a wide array of complex molecules. The introduction of a halogen atom into an alkene can alter its reactivity and electronic properties, enabling a diverse range of chemical transformations. chemistrytalk.orgresearchgate.net

The high electronegativity of halogens creates a dipole moment in the carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. chemistrytalk.org This characteristic is fundamental to many substitution and coupling reactions. Furthermore, the double bond in halogenated alkenes can participate in addition reactions, allowing for the introduction of various functional groups. chemistrytalk.org This dual reactivity makes halogenated alkenes versatile intermediates in organic synthesis.

In the pharmaceutical and agrochemical industries, halogenated compounds are prevalent. Approximately 20% of active pharmaceutical ingredients and 30% of current agrochemicals contain halogen atoms. rsc.org The inclusion of halogens can enhance the biological activity, metabolic stability, and lipophilicity of drug candidates. chemistrytalk.orgrsc.org Similarly, in materials science, halogenation is employed to produce polymers with desirable properties, such as flame retardancy and thermal stability. chemistrytalk.org The development of new and efficient methods for the synthesis and functionalization of halogenated alkenes remains an active area of research, driven by their broad applicability. researchgate.netrsc.org

1-Bromoundec-1-ene as a Versatile Intermediate in Organic Transformations

This compound, a long-chain halogenated alkene, serves as a valuable and versatile intermediate in a variety of organic transformations. cymitquimica.com Its structure, featuring a terminal double bond and a bromine atom at the opposite end of the eleven-carbon chain, allows for selective chemical modifications at either functional group. cymitquimica.com This bifunctionality is a key attribute that synthetic chemists exploit to construct complex molecular architectures.

The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. cymitquimica.com This allows for the introduction of a wide range of functional groups at the terminus of the undecyl chain. For instance, it can be converted into a Grignard reagent by reaction with magnesium, which can then participate in copper-catalyzed cross-coupling reactions with other halogenoalkanes to form longer carbon chains. rsc.orgrsc.org This strategy is particularly useful in the synthesis of long-chain functionalized alkenes, which are precursors to complex molecules like bipolar phospholipids. rsc.org

The terminal double bond of this compound is also a site of rich reactivity. It can undergo various addition reactions, including diazidation, where two azide (B81097) groups are added across the double bond. acs.org This reaction proceeds with good yield, and the bromine substituent remains intact, demonstrating the chemoselectivity of the transformation. acs.org Furthermore, the double bond can participate in Acyclic Diene Metathesis (ADMET) polymerization, a powerful method for synthesizing well-defined polymers. rsc.org In a representative synthesis, this compound is converted to its Grignard reagent and reacted with terephthalaldehyde (B141574) to form a diol, which is then deoxygenated to produce a monomer suitable for ADMET polymerization. rsc.org This monomer can then be polymerized to create poly(p-phenylene alkylene)s, a class of materials with interesting thermal properties. rsc.org

The utility of this compound is further demonstrated in its use in Wittig reactions. When reacted with polymer-supported triphenylphosphine (B44618), it forms a phosphonium (B103445) salt that can then react with aldehydes to produce alkenes. rsc.org It is also employed in the synthesis of macroinitiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). masjaps.com These examples highlight the diverse applications of this compound as a key building block in the construction of complex organic molecules and polymers.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1this compound |

| CAS Number | 7766-50-9 |

| Molecular Formula | C11H21Br |

| Molecular Weight | 233.19 g/mol |

| Boiling Point | 149-150 °C at 35 mm Hg |

| Density | 1.063 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.468 |

| Solubility in Water | 0.2422 mg/L at 25 °C (estimated) |

| Source: chemicalbook.com |

Table 2: Selected Reactions and Applications of this compound

| Reaction Type | Reagents/Conditions | Product/Application | Reference |

| Grignard Reaction & Cross-Coupling | 1. Mg, THF; 2. ω-functionalised halogenoalkanes, Cu catalyst | Long-chain ω-substituted alkenes for bipolar phospholipids | rsc.org |

| Oxidative Diazidation | TMSN3, Selectfluor, CH3CN | 1,2-diazido-11-bromoundecane | acs.org |

| ADMET Polymerization Monomer Synthesis | 1. Mg, THF; 2. Terephthalaldehyde; 3. Polymethylhydrosiloxane | 1,4-di(dodec-11-en-1-yl)benzene for poly(p-phenylene alkylene)s | rsc.org |

| Wittig Reaction | Polymer-supported triphenylphosphine, aldehyde, base | Alkenes | rsc.org |

| Free Radical Polymerization | 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA) | PMPAEMA-Br macroinitiator for ATRP | masjaps.com |

Chemical Synthesis Routes

Several chemical methods have been developed for the synthesis of this compound and its derivatives. These routes often involve halogenation, manipulation of functional groups, and specialized reaction conditions to achieve the desired product.

Synthesis from 10-Undecen-1-ol (B85765) via Halogenation

A primary and widely used method for preparing this compound is through the halogenation of 10-undecen-1-ol. This transformation of a primary alcohol to an alkyl bromide can be accomplished using various brominating agents.

One common approach involves the use of phosphorus tribromide (PBr₃). sigmaaldrich.comcenmed.com In this reaction, 10-undecen-1-ol is treated with PBr₃, often in an inert solvent like diethyl ether at reduced temperatures, to yield this compound. echemi.com

Another effective method is the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). echemi.comuni-konstanz.de This reaction typically proceeds by dissolving 10-undecen-1-ol and CBr₄ in a suitable solvent such as dichloromethane, followed by the addition of triphenylphosphine. echemi.com The reaction can be initiated at a low temperature (e.g., 5°C) and then allowed to proceed at room temperature. echemi.com A variation of this involves using N-bromosuccinimide (NBS) in conjunction with triphenylphosphine in a solvent like dimethylformamide (DMF). echemi.com

The synthesis of the precursor, 11-bromo-undec-1-ene, has also been achieved by the reduction of 10-undecenoic acid with lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol, which is then brominated using triphenylphosphine and bromine in the presence of pyridine (B92270). hbni.ac.in

Table 1: Reagents for Halogenation of 10-Undecen-1-ol

| Reagent System | Solvent | Typical Conditions | Yield (%) |

|---|---|---|---|

| PBr₃ | Diethyl ether | -78°C | Not specified |

| CBr₄ / PPh₃ | Dichloromethane | 0°C to room temp | Quantitative |

| NBS / PPh₃ | DMF | 0°C to room temp | 82 |

| PPh₃ / Br₂ / Pyridine | Dichloromethane | Not specified | Not specified |

This table is based on data from various synthetic procedures and may not represent optimized conditions for all reactions.

Preparation from Alkenyl Esters and Dibromides

The synthesis of this compound and related vinyl bromides can also be accomplished starting from alkenyl esters or dibromides. chemicalbook.com One general method for preparing vinyl halides is through the reaction of 1,1-dibromoalkanes with a strong base like potassium tert-butoxide. echemi.com This elimination reaction can be carried out in a solvent such as tetrahydrofuran (B95107) (THF) under reflux conditions. echemi.com

Furthermore, palladium-catalyzed cross-coupling reactions provide a route to alkenylboronic esters from 1-alkenyl halides. organic-chemistry.org While this method focuses on the product of a reaction with a vinyl bromide, it highlights the utility of vinyl bromides as precursors in forming carbon-carbon and carbon-boron bonds. The synthesis of these alkenylboronic esters is achieved by reacting the 1-alkenyl halide with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a base. organic-chemistry.org

Radical Bromination of 1-Undecene (B165158)

Radical bromination offers a pathway to introduce a bromine atom into an alkene. Specifically, the radical bromination of 1-undecene using a reagent like N-bromosuccinimide (NBS) under UV light or with a radical initiator can lead to the formation of brominated undecenes. This type of reaction typically proceeds via an allylic substitution mechanism.

Microwave-Assisted Debrominative Decarboxylation of 2,3-Dibromoalkanoic Acids

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. While a specific application to 2,3-dibromoundecanoic acid to form this compound is not detailed in the provided context, the principles of microwave-assisted decarboxylation are well-established for other systems. rsc.orgscirp.orgmdpi.comafinitica.com This method often involves heating the carboxylic acid, sometimes in the presence of a catalyst or in a high-boiling solvent, to promote the loss of carbon dioxide. rsc.orgafinitica.com For instance, microwave-assisted decarboxylation of various carboxylic acids has been achieved efficiently and often without the need for solvents or catalysts. scirp.org This suggests a potential, though not explicitly documented, route for the synthesis of vinyl bromides from appropriate precursors.

Williamson Ether Synthesis in this compound Derivative Preparation

The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and an organohalide. numberanalytics.comwikipedia.orgpressbooks.pub This SN2 reaction is highly versatile and can be applied to prepare derivatives of this compound. wikipedia.orglibretexts.org For example, if this compound were used as the organohalide, it could react with an alkoxide to form an undecenyl ether. The reaction's success is dependent on the nature of the halide; primary halides are preferred to minimize competing elimination reactions. wikipedia.orglibretexts.org The synthesis involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide. libretexts.orgvaia.com

Biosynthetic Pathways and Enzymatic Production of Olefins Relevant to this compound

While direct biosynthesis of this compound is not described, the enzymatic production of terminal olefins, which are the hydrocarbon backbone of this compound, is an area of active research. nih.govgsartor.orgnih.gov

Certain bacteria have been found to produce terminal olefins from fatty acid intermediates. nih.govgsartor.orgnih.gov A key enzyme in this process is a fatty acid decarboxylase from the cytochrome P450 family, specifically from the cyp152 family, known as OleT. nih.govgsartor.orgnih.gov This enzyme catalyzes the decarboxylation of fatty acids to yield terminal olefins. nih.govgsartor.org For example, eicosanoic acid can be converted to 1-nonadecene. gsartor.org This discovery represents a significant biosynthetic pathway for converting fatty acid intermediates into hydrocarbons. nih.govgsartor.org

Another biosynthetic route to olefins involves a pathway encoded by the oleABCD gene cluster. researchgate.netresearchgate.net This pathway involves a series of enzymatic steps, including a Claisen condensation of two fatty acyl-CoAs, reduction, and subsequent decarboxylation to form the final olefin. researchgate.net

Furthermore, enzymes known as flavin-dependent halogenases have been shown to catalyze the halocyclization of alkenes, demonstrating the potential for enzymatic halogenation of olefins. nih.gov This suggests that a combination of biosynthetic olefin production and enzymatic halogenation could be a future avenue for producing compounds like this compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 10-Undecen-1-ol |

| 1-Undecene |

| 2,3-Dibromoalkanoic Acids |

| Alkenyl Esters |

| Dibromides |

| Phosphorus tribromide |

| Triphenylphosphine |

| Carbon tetrabromide |

| N-bromosuccinimide |

| Lithium aluminum hydride |

| 10-Undecenoic acid |

| Pyridine |

| Potassium tert-butoxide |

| Bis(pinacolato)diboron |

| Eicosanoic acid |

| 1-Nonadecene |

Structure

3D Structure

属性

CAS 编号 |

91369-07-2 |

|---|---|

分子式 |

C11H21Br |

分子量 |

233.19 g/mol |

IUPAC 名称 |

1-bromoundec-1-ene |

InChI |

InChI=1S/C11H21Br/c1-2-3-4-5-6-7-8-9-10-11-12/h10-11H,2-9H2,1H3 |

InChI 键 |

CZZZWEDUOMBCQE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC=CBr |

规范 SMILES |

CCCCCCCCCC=CBr |

产品来源 |

United States |

Synthetic Methodologies for 1 Bromoundec 1 Ene

Enzymatic Conversion of Dodecanoic Acid Derivatives to Terminal Olefins

The biosynthesis of terminal olefins, including functionalized variants like 1-bromoundec-1-ene, from fatty acids represents a significant advancement in biocatalysis. This approach leverages the catalytic activity of specific enzymes to achieve conversions that are often challenging through traditional chemical methods. The primary mechanism involves the enzymatic oxidative decarboxylation of fatty acids, which removes the carboxyl group and creates a terminal double bond.

Two main classes of enzymes have been identified as being particularly effective for the conversion of fatty acids to terminal alkenes: cytochrome P450 monooxygenases and non-heme iron oxidases.

Cytochrome P450s (CYPs): A notable enzyme in this family is OleT, a P450 peroxygenase discovered in bacteria of the genus Jeotgalicoccus. gsartor.orgnih.govnih.gov OleT enzymes catalyze the oxidative decarboxylation of fatty acids to produce 1-alkenes. mdpi.com These enzymes are unique in that they can use hydrogen peroxide as the oxidant, bypassing the need for redox partners typically required by other P450s. acs.orgmdpi.com The reaction is not always perfectly selective; alongside the primary olefin product, OleT can also produce α-hydroxy and β-hydroxy fatty acids as byproducts. mdpi.comsdu.edu.cn The distribution between decarboxylation and hydroxylation is influenced by factors such as the specific OleT variant and the structure of the fatty acid substrate. acs.orgmdpi.com

Non-heme Iron Oxidases: Another important class of enzymes for this transformation is the non-heme iron-dependent oxidases, such as UndA and UndB, found in Pseudomonas species. researchgate.netnih.govpnas.org These enzymes specifically convert medium-chain fatty acids (C10–C14) into their corresponding terminal olefins through an oxygen-activating mechanism centered on a non-heme iron core. nih.govpnas.org The conversion of lauric acid (dodecanoic acid) to 1-undecene (B165158) is a well-documented example of this activity. nih.gov

Research has demonstrated that these enzyme systems are not limited to simple aliphatic fatty acids but can also accommodate substrates with terminal functional groups. A patent for the biosynthesis of 1-undecene and related olefins explicitly details the enzymatic conversion of 12-bromododecanoic acid to 1this compound (an alternative name for this compound). google.com This conversion confirms that the decarboxylase enzyme acts on the carboxylic acid moiety without disturbing the bromo-functional group at the opposite end of the alkyl chain. google.com

Below is a summary of key enzymes involved in this type of biosynthesis.

Table 1: Key Enzymes for Terminal Olefin Synthesis from Fatty Acids

| Enzyme Class | Specific Example | Source Organism | Typical Substrate Chain Length |

| P450 Peroxygenase | OleTJE | Jeotgalicoccus sp. | Long-chain (C12-C20) nih.govmdpi.com |

| Non-heme Iron Oxidase | UndB | Pseudomonas sp. | Medium-chain (C6-C12) researchgate.net |

| Non-heme Iron Oxidase | UndA | Pseudomonas sp. | Medium-chain (C10-C14) nih.govpnas.org |

Detailed studies have quantified the conversion of various dodecanoic acid derivatives into their respective terminal olefins. Whole-cell biocatalytic systems, often using engineered E. coli to express the desired enzyme, have shown high efficiency. nih.govresearchgate.net

For instance, the enzyme OleTJE has been shown to convert lauric acid (dodecanoic acid) into a mixture of products, with 1-undecene being the major component. sdu.edu.cn In one study, the reaction yielded 1-undecene with a relative product ratio of 63.6%, alongside hydroxylated byproducts. sdu.edu.cn Similarly, enzymes of the UndA family have been utilized for the specific conversion of lauric acid to 1-undecene. nih.gov

Crucially for the synthesis of this compound, the conversion of terminally halogenated fatty acids has been successfully demonstrated. Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the conversion of 12-bromododecanoic acid to 1this compound by an UndA homolog enzyme. google.com

The table below presents findings from the enzymatic conversion of relevant dodecanoic acid derivatives.

Table 2: Enzymatic Conversion Data for Dodecanoic Acid Derivatives

| Substrate | Enzyme | Product | Reference |

| Dodecanoic Acid (Lauric Acid) | OleTJE | 1-Undecene | sdu.edu.cn |

| 12-Bromododecanoic Acid | UndA Homolog (PFL_4321) | 1this compound | google.com |

| Dodecanoic Acid (Lauric Acid) | UndA | 1-Undecene | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 1 Bromoundec 1 Ene

Nucleophilic Substitution Reactions of the Bromine Moiety

Nucleophilic substitution at a vinylic sp² carbon, as found in 1-bromoundec-1-ene, does not typically proceed via the classic Sₙ1 or Sₙ2 mechanisms common for sp³-hybridized alkyl halides. science-revision.co.uk The Sₙ2 pathway is hindered because the planar geometry of the double bond prevents the required backside attack by a nucleophile. ibchem.com An Sₙ1-type reaction is also unfavorable due to the high energy and instability of the resulting linear vinyl carbocation. Furthermore, the C(sp²)-Br bond is stronger and shorter than a C(sp³)-Br bond, making it more difficult to break.

Despite this inherent lack of reactivity under standard conditions, nucleophilic vinylic substitution (SₙV) can be achieved under specific circumstances. One such example involves the reaction of vinyl bromides with potassium phthalimide, a nitrogen-based nucleophile, to form N-phthaloyl dehydroamino acid esters. nih.gov This transformation demonstrates that with appropriate nucleophiles and conditions, the bromine moiety can be displaced.

Another strategy to facilitate substitution involves the use of metal catalysts. Copper(I) salts, for instance, have been shown to promote the reaction of vinyl bromides with various nucleophiles. While direct studies on this compound are not prevalent, research on analogous vinyl halides suggests that catalyzed pathways, such as copper-catalyzed coupling, are a viable method for achieving substitution at the vinylic position. The reaction of the isomeric compound 2-bromoundec-1-ene (B136251) is also known to include nucleophilic substitution pathways. cymitquimica.com

Table 1: Comparison of Nucleophilic Substitution Mechanisms

| Mechanism | Substrate Requirement | Stereochemistry | Intermediate | Applicability to this compound |

|---|---|---|---|---|

| Sₙ1 | Forms stable carbocation | Racemization | Carbocation | Highly Unfavorable |

| Sₙ2 | Unhindered substrate | Inversion | Pentacoordinate Transition State | Highly Unfavorable |

| SₙV (Catalyzed) | Vinyl Halide | Varies | Organometallic complex | Possible with catalysts (e.g., Cu(I)) |

Electrophilic Addition Reactions at the Alkene Functionality

The terminal double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. These reactions proceed by breaking the π-bond to form two new single bonds.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound is an expected electrophilic addition reaction. The mechanism involves the polarization of the approaching halogen molecule by the electron-rich alkene. This induced dipole allows one halogen atom to act as an electrophile, leading to the formation of a cyclic halonium ion intermediate. This intermediate is then attacked by the halide anion (formed in the first step) from the anti-face, resulting in the formation of a vicinal dihalide. In the case of reacting this compound with bromine, the product would be 1,1,2-tribromoundecane. The decolorization of a bromine solution serves as a common qualitative test for the presence of a C=C double bond.

Catalytic hydrogenation is a process that adds molecular hydrogen (H₂) across the double bond to yield a saturated alkane. tcichemicals.comnumberanalytics.com For this compound, this reaction would convert the alkene functionality into an alkane, producing 1-bromoundecane (B50512). The reaction is typically carried out using a heterogeneous metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a solid support like carbon (C). libretexts.org

A significant challenge in the hydrogenation of vinyl halides is the potential for a competing side reaction known as hydrogenolysis, where the carbon-halogen bond is also cleaved by hydrogen. This would result in the formation of undecane. However, high selectivity for the hydrogenation of the double bond without cleaving the C-Br bond can be achieved by careful selection of the catalyst and reaction conditions. mdpi.com For instance, using a palladium on carbon (Pd/C) catalyst that has been modified with a catalyst poison, such as diphenylsulfide, can selectively reduce the alkene functionality while leaving the halide intact. organic-chemistry.org Studies on the catalytic hydrogenation of vinyl bromide have shown that the reaction can lead to both saturation of the double bond and removal of the bromine, underscoring the importance of catalyst control. nist.gov

Table 2: Potential Products of this compound Hydrogenation

| Catalyst System | Primary Product | Reaction Type |

|---|---|---|

| Standard Pd/C, PtO₂, or Raney Ni | Mixture of 1-bromoundecane and undecane | Hydrogenation & Hydrogenolysis |

| Pd/C with catalyst poison (e.g., diphenylsulfide) | 1-Bromoundecane | Selective Hydrogenation |

Halogenation Reactions

Radical-Mediated Transformations

The thiol-ene reaction is a robust and efficient method for forming carbon-sulfur bonds via the radical-mediated addition of a thiol (R-SH) across an alkene. chem-station.comwikipedia.org This reaction is considered a "click" reaction due to its high yields, stereoselectivity, and tolerance of various functional groups. wikipedia.org The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photolysis (UV light). dergipark.org.tr

The mechanism proceeds through a radical chain reaction:

Initiation: The radical initiator generates a thiyl radical (RS•) from the thiol.

Propagation: The thiyl radical adds to the terminal carbon of the this compound double bond. This addition follows an anti-Markovnikov regioselectivity, forming a more stable carbon-centered radical on the internal carbon (C2). This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain.

Termination: The reaction is terminated by the combination of any two radical species.

This reaction would convert this compound into a 1-bromo-2-(alkylthio)undecane derivative.

Ene Reactions

The ene reaction is a pericyclic reaction that involves an alkene possessing an allylic hydrogen (the "ene") and a second component with a multiple bond, known as the "enophile". wikipedia.org The reaction proceeds through a cyclic transition state, resulting in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org

This compound contains allylic hydrogens on the third carbon of its undecyl chain, making it a potential "ene" component. For a reaction to occur, it would need to be reacted with a suitable enophile, which are typically electron-deficient alkenes or alkynes (e.g., maleic anhydride, diethyl azodicarboxylate). Thermal conditions (high temperatures) or Lewis acid catalysis are often required to promote the reaction. wikipedia.org

While theoretically possible, the participation of simple vinyl halides like this compound in ene reactions is not widely documented in the literature, which tends to focus on more activated or sterically biased systems. arkat-usa.orgcore.ac.ukwikipedia.orgnih.gov If this compound were to react as an ene, the allylic hydrogen from C3 would be transferred to the enophile, the double bond would migrate to the C2-C3 position, and a new C1-enophile bond would form.

Mechanistic Aspects of Ene Reactions Involving Alkene Functionality

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the "ene") to an electron-deficient multiple bond (the "enophile"). wikipedia.orginflibnet.ac.in This process results in the formation of a new sigma bond and a shifted double bond. wikipedia.org For an alkene like this compound, the terminal double bond can act as the ene component.

The mechanism of the ene reaction can be either concerted, proceeding through a cyclic transition state, or stepwise, involving a zwitterionic intermediate. wikipedia.org The specific pathway is influenced by the nature of the reactants and the reaction conditions. wikipedia.org Thermal ene reactions often require high temperatures to overcome the activation energy associated with breaking the allylic C-H bond. wikipedia.orgorganic-chemistry.org The stereochemistry of the ene reaction is typically suprafacial on both the ene and enophile components. inflibnet.ac.in

Lewis Acid-Catalyzed Ene Reactions

To circumvent the high temperatures often required for thermal ene reactions, Lewis acid catalysis can be employed. wikipedia.orginflibnet.ac.in Lewis acids activate the enophile by complexing with it, thereby lowering the reaction's activation energy and allowing it to proceed under milder conditions. inflibnet.ac.in This has significantly broadened the synthetic utility of the ene reaction. inflibnet.ac.in

Common Lewis acids used for this purpose include alkylaluminum halides like Me₂AlCl and aluminum chloride (AlCl₃). wikipedia.orginflibnet.ac.in The mechanism of Lewis acid-catalyzed ene reactions can also be either concerted or stepwise. wikipedia.org The choice between these pathways depends on the reactivity of the ene, the enophile-Lewis acid complex, and the specific catalyst used. wikipedia.org More reactive species tend to favor a stepwise mechanism. wikipedia.org

Advanced Functionalization Reactions

The alkene functionality in this compound is amenable to various advanced functionalization reactions, expanding its synthetic utility.

Metal-Free Oxidative Diazidation of the Alkene

A notable transformation is the metal-free oxidative diazidation of the terminal alkene. This reaction introduces two azide (B81097) groups across the double bond, yielding a 1,2-diazide. A robust method for this transformation utilizes Selectfluor as an oxidant in the presence of an azide source like trimethylsilyl (B98337) azide (TMSN₃). acs.org

In a study demonstrating this methodology, 1this compound was shown to undergo diazidation with satisfactory reactivity. acs.org A key advantage of this metal-free approach is the preservation of the terminal bromo substituent during the reaction. acs.org This method provides a valuable alternative to metal-catalyzed or electrochemical diazidation procedures. acs.org The reaction is believed to proceed through the generation of an electrophilic N-radical cation from Selectfluor, which initiates the process. acs.org

Organometallic Catalyzed Reactions

The presence of both a vinyl bromide and a terminal alkene makes this compound a versatile substrate for various organometallic catalyzed reactions, particularly cross-coupling reactions.

General Principles of Organometallic Reactivity Applied to this compound

Organometallic chemistry plays a crucial role in modern organic synthesis, primarily through the use of transition metal catalysts to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The reactivity of organometallic reagents is often characterized by the nucleophilic nature of the carbon atom bonded to the metal.

For a substrate like this compound, the vinyl bromide moiety is a key site for organometallic catalysis. The fundamental steps in many catalytic cycles involving such substrates include:

Oxidative Addition: The metal catalyst (commonly a low-valent palladium or nickel complex) inserts into the carbon-bromine bond, leading to a change in the metal's oxidation state. wikipedia.orguwindsor.ca

Transmetalation: A second organic fragment, attached to another metal or metalloid (like boron in Suzuki reactions or tin in Stille reactions), is transferred to the catalyst. wikipedia.orglibretexts.org

Reductive Elimination: The two organic fragments coupled on the metal center are eliminated to form the final product, regenerating the catalyst. wikipedia.orguwindsor.ca

The alkene portion of this compound can also participate in organometallic reactions, such as hydrosilylation, which can be promoted by Lewis acids like EtAlCl₂. sci-hub.st

Cross-Coupling Reactions

Cross-coupling reactions are a powerful class of reactions that form a new bond between two different fragments, often catalyzed by transition metals like palladium or copper. wikipedia.org The vinyl bromide group in this compound makes it an excellent electrophilic partner for these transformations.

Common cross-coupling reactions applicable to this compound include:

Suzuki Reaction: This involves coupling with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.org

Stille Reaction: This reaction couples the vinyl bromide with an organotin compound, also catalyzed by palladium. libretexts.org

Heck Reaction: While not explicitly coupling at the C-Br bond, the Heck reaction could potentially involve the alkene moiety of this compound.

Sonogashira Reaction: This reaction would couple the vinyl bromide with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.

Negishi Reaction: This involves coupling with an organozinc reagent.

Kumada Coupling: This utilizes an organomagnesium reagent (Grignard reagent).

These reactions allow for the straightforward construction of more complex molecules by forming new carbon-carbon bonds at the site of the bromine atom, significantly enhancing the synthetic value of this compound.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile platform for cross-coupling reactions. uzh.chorganic-chemistry.org The general catalytic cycle for these transformations involves three key steps: oxidative addition of the organic halide (in this case, this compound) to a Pd(0) species, transmetalation with a nucleophilic partner (in Suzuki and Sonogashira reactions) or migratory insertion of an alkene (in the Heck reaction), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. jyu.filibretexts.orgiitk.ac.in

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgmt.com Vinyl halides such as this compound are effective substrates. The reactivity of the halide partner follows the general trend I > OTf > Br >> Cl. wikipedia.org

A notable application is the coupling of alkenyl bromides with potassium alkyltrifluoroborates, which are stable and easy-to-handle organoboron reagents. nih.gov This reaction allows for the formation of a new carbon-carbon bond between the vinylic carbon of this compound and an sp³-hybridized carbon from the alkyltrifluoroborate. The reaction typically proceeds with high stereoselectivity, retaining the configuration of the double bond. nih.gov

| Parameter | Condition | Reference |

| Substrate 1 | This compound | |

| Substrate 2 | Potassium Alkyltrifluoroborate | nih.gov |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (10 mol%) | nih.gov |

| Base | Cs₂CO₃ (3.0 equiv) | nih.gov |

| Solvent | Toluene / H₂O | nih.gov |

| Temperature | 80 °C | nih.gov |

| Typical Yield | 49–95% (for various alkenyl bromides) | nih.gov |

Heck Reaction

The Heck (or Mizoroki-Heck) reaction involves the coupling of an unsaturated halide, such as this compound, with an alkene to form a substituted alkene. iitk.ac.in The reaction is catalyzed by a palladium complex and requires a base. iitk.ac.in A key feature of the Heck reaction is its high trans selectivity in product formation. wikipedia.org While aryl bromides are common substrates, vinyl bromides are also widely used. The reaction is compatible with a broad range of functional groups. iitk.ac.inmdpi.com The catalytic cycle proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. iitk.ac.in

| Parameter | Condition | Reference |

| Substrate 1 | This compound | |

| Substrate 2 | Alkene (e.g., Styrene, Acrylate) | wikipedia.orgmdpi.com |

| Catalyst | Pd(OAc)₂ with Phosphine Ligand (e.g., PPh₃) | mdpi.com |

| Base | Amine Base (e.g., Et₃N) or Inorganic Base (e.g., K₂CO₃) | mdpi.com |

| Solvent | Polar Aprotic (e.g., DMF, NMP, Acetonitrile) | mdpi.com |

| Temperature | 50–160 °C | mdpi.com |

| Expected Product | (E)-1,2-disubstituted alkene | wikipedia.org |

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling reaction that forms a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org The reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst (usually CuI), and an amine base, which often serves as the solvent. wikipedia.orgnrochemistry.com Vinyl bromides are suitable substrates, although they are less reactive than the corresponding vinyl iodides. mdpi.com The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the undesirable side reaction of alkyne homocoupling (Glaser coupling). pitt.eduacs.org

| Parameter | Condition | Reference |

| Substrate 1 | This compound | |

| Substrate 2 | Terminal Alkyne | wikipedia.orgnrochemistry.com |

| Catalyst System | Pd(PPh₃)₂Cl₂ (or other Pd(0)/Pd(II) source) + CuI (co-catalyst) | nrochemistry.com |

| Base | Amine (e.g., Et₃N, Diisopropylamine) | nrochemistry.com |

| Solvent | THF, DMF, or neat amine | mdpi.comnrochemistry.com |

| Temperature | Room Temperature to 65 °C | nrochemistry.comacs.org |

| Expected Product | Conjugated Enyne | wikipedia.org |

Copper-Catalyzed Cross-Coupling

Copper-catalyzed cross-coupling reactions represent a cost-effective and powerful alternative to palladium-based systems. These methods are particularly effective for forming carbon-heteroatom bonds and have also been applied to C-C bond formation. nih.gov Vinyl bromides like this compound are competent electrophiles in these transformations.

Research has demonstrated the utility of copper catalysis for the coupling of vinyl halides with a variety of nucleophiles. For instance, the Ullmann-type reaction enables the formation of C-O bonds by coupling vinyl bromides with alcohols, including complex, functionalized primary and secondary alcohols. acs.org Specific ligand systems, such as trans-N,N'-dimethylcyclohexyldiamine, have been shown to promote these reactions stereospecifically and under mild conditions, yielding vinylic ethers. acs.org Similarly, C-N bonds can be formed by coupling vinyl halides with amides or azoles, often using a diamine ligand system. nih.gov Furthermore, copper nanoparticles have been used to catalyze the coupling of vinyl bromides with diphenyl diselenide to form vinyl selenides. For C-C bond formation, copper catalyzes the reaction of vinyl bromides with Grignard reagents. organic-chemistry.orgorganic-chemistry.org

| Coupling Type | Nucleophile | Catalyst/Ligand | Base/Additive | Solvent | Reference |

| C–O Coupling | Primary/Secondary Alcohols | CuI / trans-N,N'-dimethylcyclohexyldiamine | Cs₂CO₃ | Toluene | acs.org |

| C–N Coupling | Amides, Azoles | CuI / Diamine Ligand | K₃PO₄ | Dioxane | nih.gov |

| C–C Coupling | Grignard Reagents (R-MgBr) | CuI / TMEDA | LiOMe | THF | organic-chemistry.org |

| C–Se Coupling | Diphenyl Diselenide | Cu Nanoparticles | Zn dust | Water |

Nickel-Catalyzed Cross-Coupling

Nickel catalysis has emerged as a powerful tool, particularly for the cross-coupling of challenging substrates and for novel transformations like reductive cross-couplings. organic-chemistry.orgacs.org Nickel catalysts can effectively activate vinyl bromides for a variety of C(sp²)–C(sp³) and C(sp²)–C(sp²) bond-forming reactions.

A significant area of development is the nickel-catalyzed asymmetric reductive cross-coupling, where two different electrophiles, such as a vinyl bromide and a benzyl (B1604629) chloride, are coupled in the presence of a stoichiometric reductant (e.g., Mn⁰ or Zn). organic-chemistry.orgacs.org This approach avoids the need to pre-form sensitive organometallic reagents. Using chiral ligands, these reactions can provide enantioenriched products. organic-chemistry.orgorganic-chemistry.org For example, the coupling of vinyl bromides with benzyl chlorides using a nickel catalyst and a chiral bis(oxazoline) or diamine ligand can generate products with tertiary allylic stereocenters in high enantiomeric excess. organic-chemistry.orgacs.org Other nickel-catalyzed reactions include the coupling of vinyl bromides with N-hydroxyphthalimide (NHP) esters and the vinyl-vinyl coupling of a vinyl bromide with a vinyl triflate. organic-chemistry.orgchinesechemsoc.org

| Coupling Type | Coupling Partner | Catalyst/Ligand | Reductant/Additive | Solvent | Reference |

| Vinyl-Benzyl | Benzyl Chloride | NiCl₂(dme) / Chiral Diamine Ligand | Mn⁰ / NaI | DMA | organic-chemistry.orgacs.org |

| Vinyl-Alkyl | N-Hydroxyphthalimide Ester | NiBr₂ / Chiral Bis(oxazoline) Ligand | TDAE / TMSBr | THF | organic-chemistry.org |

| Vinyl-Vinyl | Vinyl Triflates | NiCl₂(dme) / dtbbpy | Zn / LiCl | DMA | chinesechemsoc.org |

| Vinyl-Allyl | Allyl Acetate | NiCl₂(PPh₃)₂ / dtbbpy | Zn / MgCl₂ | DMA | rsc.org |

This compound: A Versatile Intermediate in the Synthesis of Complex Molecules

This compound, a halogenated alpha-olefin, serves as a critical and versatile building block in organic synthesis. Its unique bifunctional structure, featuring a terminal double bond and a bromine atom at the opposing end of an eleven-carbon chain, allows for a wide range of chemical transformations. This dual reactivity makes it an invaluable intermediate in the construction of complex molecular architectures, finding significant applications in the development of pharmaceuticals, agrochemicals, and various biologically active compounds.

Applications of 1 Bromoundec 1 Ene As a Key Intermediate in Complex Molecule Synthesis

The strategic placement of a reactive bromine atom and a terminal alkene allows chemists to selectively introduce the undecenyl moiety into larger molecules or to elaborate on the chain through various reactions. This functionality is exploited in the synthesis of high-value chemical products.

1-Bromoundec-1-ene is a recognized intermediate in the synthesis pathways for various pharmaceutical and agrochemical products. varsal.comcymitquimica.com Its long lipophilic carbon chain is a desirable feature for molecules designed to interact with biological membranes or other nonpolar environments within an organism. In agrochemical applications, for instance, related bromoalkenes are used as key intermediates for active ingredients in pesticides and herbicides. varsal.com Similarly, in the pharmaceutical industry, the compound serves as a starting material for creating complex molecules, including analogues of existing drugs where modification of lipophilicity is desired to improve pharmacokinetic properties. varsal.comnih.gov

The dual functionality of this compound is instrumental in constructing novel molecules with specific biological activities and functions.

The undecenyl group from this compound (or its isomer 1-bromo-10-decene) can be attached to heterocyclic structures like pyridine (B92270) to form specialized ligands. core.ac.uk In one synthetic approach, 4-methylpyridine (B42270) is treated with a strong base like n-butyllithium to deprotonate the methyl group, creating a nucleophile. This intermediate then reacts with a bromo-alkene, such as 1-bromo-10-decene, to form 4-(10-undecenyl)pyridine. core.ac.uk This reaction effectively couples the long aliphatic chain to the pyridine ring.

The resulting undecenyl-substituted pyridine can be further derivatized. For example, the nitrogen atom of the pyridine ring can be alkylated (e.g., with methyl iodide) to produce quaternary pyridinium (B92312) salts. core.ac.uk These modified ligands are investigated for their properties in forming surfactants and other functional materials. core.ac.uk

This compound is a precursor for cationic surfactants, which are known for their ability to disrupt microbial cell membranes. The synthesis typically involves the quaternization of an amine with the bromoalkane, where the bromine atom is displaced by the nucleophilic amine. This reaction attaches the long C11 alkyl chain to a cationic headgroup, a defining feature of this class of surfactants.

Research into surfactants derived from the related 11-bromoundecanoic acid has demonstrated significant antimicrobial and anti-biofilm activity. varsal.com Betaine-type surfactants synthesized from this precursor were tested against various pathogenic microbes, showing promising efficacy. Some of these compounds exhibited good to moderate antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 3.9 µg/mL, and notable antifungal activity. varsal.com Furthermore, certain derivatives showed excellent performance in inhibiting biofilm formation, a critical factor in persistent infections. varsal.com

| Activity Type | Value Range | Target Organisms |

|---|---|---|

| Antibacterial (MIC) | 3.9–31.2 µg/mL | Gram-positive and Gram-negative bacteria |

| Antifungal (MIC) | 7.8–62.4 µg/mL | Fungal strains |

| Anti-biofilm (IC50) | 2.1–25.3 µg/mL | Pathogenic microbial and fungal strains |

Sphingoid bases are a class of amino alcohols that form the structural backbone of sphingolipids, which are essential components of eukaryotic cell membranes. researchgate.net Atypical sphingoid bases, such as 1-deoxy-sphingoid bases, are of increasing interest as potential biomarkers and bioactive molecules. researchgate.net

This compound has been utilized as a key building block in the laboratory synthesis of these complex molecules. In a published synthetic route, this compound was prepared from its corresponding alcohol, 10-undecenol. cymitquimica.com This intermediate was then used in a subsequent step to introduce the C11 side chain required for the target sphingoid base analogue. The synthesis demonstrates the utility of this compound in constructing the carbon skeleton of these intricate, naturally occurring lipid structures. cymitquimica.com

A natural product is a chemical compound produced by a living organism. The synthesis of these often complex molecules in a laboratory setting is a major field of organic chemistry. This compound serves as a valuable starting material or intermediate in the total synthesis of certain natural products. varsal.comresearchgate.net

Its role in the synthesis of atypical sphingoid bases is a prime example, as these lipids are found in nature. cymitquimica.com Another documented use is in the synthesis of insect pheromones. For instance, this compound can be used to form a Grignard reagent, which is then reacted with an aldehyde to construct the carbon backbone of a specific pheromone molecule. researchgate.net These examples highlight how a relatively simple bifunctional compound can be a key component in the assembly of structurally diverse and biologically relevant natural products.

Polymeric Materials and Advanced Material Science Applications of 1 Bromoundec 1 Ene

Polymerization Pathways Involving 1-Bromoundec-1-ene

This compound is a versatile monomer compatible with several advanced polymerization techniques. The significant distance between the reactive double bond and the bromo functional group is a key structural advantage, as it minimizes interference with catalysts that are often sensitive to heteroatoms. This tolerance allows for the successful synthesis of functionalized polyolefins with controlled architectures.

The synthesis of functionalized polyethylene (B3416737) can be achieved through the metallocene-catalyzed copolymerization of ethylene (B1197577) with polar vinyl monomers. mdpi.com However, direct copolymerization is often hindered by the Lewis basicity of the polar groups, which can poison the catalyst. This compound overcomes this challenge due to the long methylene (B1212753) spacer (nine CH₂ groups) that separates the bromine atom from the polymerizable double bond. This separation prevents the bromine from forming a stable chelate structure with the catalyst's metal center, a reaction that typically leads to catalyst deactivation when using shorter ω-bromoalkenes.

Research has demonstrated the successful copolymerization of ethylene and this compound using the metallocene catalyst rac-Et(H₄Ind)₂ZrCl₂ with a methylaluminoxane (B55162) (MAO) cocatalyst. mdpi.com The choice of MAO was found to significantly influence the polymerization activity and the degree of comonomer incorporation. mdpi.com When a modified methylaluminoxane (MMAO) containing trialkylaluminum was used, the incorporation of this compound ranged from 1.0 to 4.3 mol%. mdpi.comresearchgate.net In contrast, using a dried methylaluminoxane (dMAO), which is free of trialkylaluminum, dramatically increased the incorporation to as high as 25.2 mol%. mdpi.com This highlights that the cocatalyst composition can be tuned to control the functional group content in the final polymer without altering the primary catalyst structure. mdpi.com

Copolymerization of Ethylene with this compound (C'11-Br) Using Different Cocatalysts

| Run | Cocatalyst | C'11-Br in Feed (mol%) | Copolymer Yield (g) | C'11-Br Incorporation (mol%) | Catalyst Activity (kg-pol/mol-Zr·h) |

|---|---|---|---|---|---|

| 1 | MMAO | 0 | 1.58 | 0 | 7900 |

| 2 | MMAO | 10 | 1.45 | 1.0 | 7250 |

| 3 | MMAO | 30 | 1.10 | 2.5 | 5500 |

| 4 | MMAO | 50 | 0.86 | 4.3 | 4300 |

| 5 | MMAO | 70 | 0.51 | 4.3 | 2550 |

| 6 | dMAO | 50 | 0.17 | 25.2 | 850 |

Data derived from research on the copolymerization of ethylene and this compound using rac-Et(H₄Ind)₂ZrCl₂ as the catalyst. mdpi.comresearchgate.net MMAO refers to modified methylaluminoxane, and dMAO refers to dried methylaluminoxane. mdpi.com

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that converts non-conjugated α,ω-dienes into unsaturated polymers and a small, volatile byproduct, typically ethylene. rsc.orgwikipedia.org This method is distinguished from the chain-growth mechanism of Ring-Opening Metathesis Polymerization (ROMP). wikipedia.org this compound is a valuable precursor for creating the specialized α,ω-diene monomers required for ADMET. rsc.org

In one synthetic approach, this compound was used in the dialkylation of diethyl malonate to produce a basic α,ω-diene structure. rsc.org This diene was further functionalized to create a suite of monomers suitable for ADMET polymerization using a Grubbs 1st generation catalyst. rsc.org The resulting polymers contained regularly spaced carbon-carbon double bonds in the backbone, which could be further modified, demonstrating a pathway to highly functionalized materials. rsc.org It is noted that the precision of ADMET requires high-purity monomers, as isomeric impurities in commercially available this compound can negatively impact the polymerization process. rsc.org While ADMET is a powerful tool, in some specific cases, such as the polymerization of certain L-cystine-derived dienes synthesized from this compound, it has been found to be less effective than ED-ROMP, yielding only low molecular weight oligomers. researchgate.net

Entropy-Driven Ring-Opening Metathesis Polymerization (ED-ROMP) is a technique used to polymerize large, strainless macrocyclic monomers. bham.ac.uk Unlike conventional ROMP, which is driven by the release of ring strain, ED-ROMP is driven by the favorable entropy change of converting one large ring into a long polymer chain. researchgate.net this compound plays a key role in the synthesis of macrocyclic precursors for this polymerization method. bham.ac.uk

A prominent example involves the synthesis of macrocycles from L-cystine, a naturally occurring amino acid. In this multi-step process, N,N′-di-(tert-butyloxycarbonyl)-L-cystine is first reacted with this compound to form an acyclic α,ω-diene. This linear precursor is then subjected to Ring-Closing Metathesis (RCM) at high dilution, a reaction that favors intramolecular cyclization to produce a large macrocyclic olefin. researchgate.netbham.ac.uk This resulting macrocycle, containing a disulfide bond and terminal alkene functionality derived from this compound, serves as the monomer for ED-ROMP. This pathway allows for the creation of high molecular weight, degradable poly(ester-amine-disulfide-alkene)s, demonstrating a sophisticated approach to creating functional biopolymers. researchgate.net

Acyclic Diene Metathesis (ADMET) Polymerization

Functional Material Development

The incorporation of this compound into polymer chains is a strategic first step in the development of a wide range of functional materials. The pendant bromoalkyl groups act as versatile chemical handles for post-polymerization modification, enabling the creation of materials with specific properties for advanced applications.

The direct copolymerization of ethylene with this compound via metallocene catalysis is a primary route to synthesizing brominated polyethylene. mdpi.com The resulting material is a linear polyethylene with pendant side chains containing terminal bromine atoms (–(CH₂)₉–CH₂Br). mdpi.com The presence of these bromine groups transforms polyethylene from a non-polar commodity plastic into a reactive polymer platform. mdpi.com

The properties of these brominated polyethylene derivatives are highly dependent on the comonomer incorporation level. As shown in the table below, increasing the mole fraction of this compound in the copolymer leads to a significant decrease in the melting point (Tm) and crystallinity, consistent with the disruption of the polyethylene crystal lattice by the bulky side chains. mdpi.com For instance, a copolymer with 4.3 mol% incorporation of the brominated comonomer exhibits a melting point of 93 °C, whereas at 25.2 mol% incorporation, the material is completely amorphous, showing no melting point. mdpi.com The glass transition temperature (Tg) for these materials is observed at approximately -69 °C. mdpi.com These brominated polymers are valuable intermediates for further reactions, such as nucleophilic substitutions or coupling reactions, to introduce a wide array of other functionalities. mdpi.com

Thermal Properties of Brominated Polyethylene Derivatives

| Run | C'11-Br Incorporation (mol%) | Melting Point (Tm) (°C) | Crystallinity (Xc) (%) |

|---|---|---|---|

| 1 (Homopolymer) | 0 | 133 | 58 |

| 2 | 1.0 | 120 | 42 |

| 3 | 2.5 | 106 | 33 |

| 4 | 4.3 | 93 | 26 |

| 5 | 4.3 | 93 | 26 |

| 6 | 25.2 | Not observed | 0 |

Thermal properties of ethylene/1-bromoundec-1-ene copolymers. Data derived from DSC analysis. mdpi.com

Anion Exchange Membranes (AEMs) are essential components in electrochemical devices like alkaline fuel cells and water electrolyzers. osti.govresearchgate.net They must possess high ionic conductivity, good mechanical strength, and excellent chemical stability in alkaline environments. mdpi.com this compound is a key monomer for creating poly(olefin)-based AEMs with these desirable properties. osti.gov

In a successful approach, bromoalkyl-functionalized poly(olefins) were synthesized by copolymerizing this compound with 4-(4-methylphenyl)-1-butene using a Ziegler-Natta catalyst. osti.gov The choice of this compound was deliberate, as its long alkyl chain prevents the deactivation of the Ziegler-Natta catalyst, an issue observed with shorter bromoalkenes. osti.gov Following polymerization, the pendant bromoalkyl groups on the polyolefin backbone are converted into anion-conductive quaternary ammonium (B1175870) groups via a Menshutkin reaction with an amine, such as trimethylamine. osti.gov

The resulting poly(olefin)-based AEMs exhibit excellent performance. They have demonstrated high retention of ionic conductivity (>85%) after being stored in 1 M NaOH at 80 °C for over 1000 hours. osti.gov When incorporated into a H₂/O₂ fuel cell, these AEMs enabled a peak power density of 0.94 W cm⁻². osti.gov This scalable route provides a low-cost method for producing high-performance AEMs suitable for practical applications in energy conversion technologies. osti.gov

Modification of Cellulose (B213188) Ethers

Cellulose ethers, derivatives of the most abundant natural polymer, are widely used for their ability to impart desirable properties such as solubility and processability to a range of products. rsc.orgrsc.org The chemical modification of cellulose ethers can further enhance their functionality. One such modification involves the introduction of terminally unsaturated alkyl groups, which act as "handles" for subsequent reactions like olefin cross-metathesis. rsc.org

In a notable study, this compound was used to append undec-10-enyl groups to ethyl cellulose. rsc.orgrsc.org This reaction was carried out using sodium hydride as a catalyst. The resulting olefin-terminated ethyl cellulose derivative was then subjected to olefin cross-metathesis reactions with various electron-poor olefin substrates. rsc.org

Research Findings:

Researchers observed that the length of the ω-unsaturated alkyl handle significantly influenced the efficiency of the cross-metathesis reaction. rsc.org While shorter chains like allyl groups resulted in lower conversion rates, possibly due to steric hindrance, the longer undec-10-enyl tether introduced via this compound led to high conversions, reaching up to 90%. rsc.org However, these reactions were relatively slow, requiring approximately 12 hours to achieve high conversion. rsc.org This methodology shows significant promise for introducing diverse functionalities to cellulose ethers in a chemo-specific and mild manner, opening up possibilities for applications such as amorphous solid dispersions for drug delivery. rsc.orgrsc.org

Modification of Thiol-Terminated Silica (B1680970) Nanoparticles

The surface functionalization of silica nanoparticles (SiNPs) is crucial for their application in fields like biosensing and composite materials. nih.gov Thiol-ene "click" chemistry offers a highly efficient and versatile method for modifying these surfaces. nih.govconicet.gov.ar This reaction involves the addition of a thiol group across a double bond, often initiated by light. nih.govconicet.gov.ar

This compound plays a key role in this process as the alkene source for the photoinduced thiol-ene reaction with thiol-functionalized SiNPs. nih.gov In a specific study, thiol-terminated SiNPs were prepared and then reacted with this compound in the presence of a photoinitiator under a UV lamp. nih.gov This process results in the formation of bromoalkyl-terminated SiNPs. researchgate.net

Research Findings:

This method achieved a very high attachment density of approximately 5 molecules of this compound per square nanometer of the silica nanoparticle surface. nih.gov The attachment was confirmed using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy and thermogravimetric analysis. nih.gov The study also revealed that the attachment density is highly dependent on the concentration of the alkene and the reaction time, exhibiting a nonlinear relationship. nih.gov The high degree of functionalization achieved with this compound opens up possibilities for creating nanoparticles with controlled and multifunctional surfaces for various advanced applications. nih.gov

Integration into Cross-Linked Conjugated Polymer Films

Conjugated polymers are a class of materials with interesting electronic and optical properties, making them suitable for applications in electronic devices. uh.edu Cross-linking these polymers can enhance their stability and create robust films. This compound serves as a crucial reagent in the synthesis of precursor molecules for creating such cross-linked films.

In one approach, this compound is reacted with carbazole (B46965) to synthesize 9-undec-10-enyl-9H-carbazole. uh.eduuh.edu This molecule, which contains a polymerizable carbazole unit and a terminal alkene, can then be incorporated into a polymer backbone. For instance, it can be attached to a poly(phenylacetylene) backbone, creating a "precursor polymer" with electropolymerizable carbazole side groups. uh.edu

Research Findings:

The resulting precursor polymer can be electrochemically cross-linked. uh.edu The carbazole side groups undergo electropolymerization, leading to the formation of a conjugated polymer network (CPN) film. uh.edu The cyclic voltammetry and spectroelectrochemical behavior of these films demonstrate the successful cross-linking of the carbazole units. uh.edu This method allows for the creation of films that combine the properties of both the poly(phenylacetylene) backbone and the polycarbazole cross-links, offering a pathway to novel materials with mixed π-conjugated species. uh.edu

Use in Advanced Polymer Dielectrics

Polymer dielectrics are essential components in modern electronics, used for energy storage and insulation. The properties of these materials, such as dielectric constant and loss tangent, are critical for their performance. This compound is identified as a useful compound in the formulation of advanced polymer dielectrics. chemicalbook.comlookchem.comthermofisher.krvarsal.com

While specific synthetic details and performance data for dielectrics directly incorporating this compound are not extensively detailed in the provided search results, its classification as a material for advanced polymer dielectrics points to its role in creating polymers with specific electrical properties. lookchem.comvarsal.com The long alkyl chain and the reactive bromide and alkene functionalities allow for its incorporation into polymer structures that can be designed to have low dielectric loss and high thermal stability, which are desirable characteristics for dielectric materials. finechem-mirea.ru For example, research on other organosilicon derivatives has shown the ability to synthesize polymers with low dielectric constants (~2.6) and low dielectric loss tangents at high frequencies, which are stable at high temperatures. finechem-mirea.ru The incorporation of long hydrocarbon chains, similar to the undecenyl group in this compound, can contribute to these properties.

Advanced Analytical and Computational Methodologies for 1 Bromoundec 1 Ene Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of 1-bromoundec-1-ene, providing detailed information about its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are routinely employed to provide a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The vinylic protons at the C1 and C2 positions typically appear as multiplets in the downfield region of the spectrum, a result of their unique chemical environment and coupling interactions. The protons on the carbon adjacent to the bromine atom (C11) also exhibit a characteristic chemical shift. The remaining methylene (B1212753) protons along the alkyl chain appear as a complex multiplet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. The carbons of the double bond (C1 and C2) and the carbon bonded to the bromine atom (C11) have characteristic chemical shifts that are readily identifiable. The signals for the other carbon atoms in the undecyl chain can also be resolved and assigned.

Magic Angle Spinning (MAS) Solid-State NMR (ssNMR): While less common for the analysis of the liquid monomer itself, Magic Angle Spinning (MAS) solid-state NMR (ssNMR) is a powerful technique for characterizing polymers and materials derived from this compound. rug.nlresearchgate.netbruker.commdpi.com This technique provides information about the structure, dynamics, and phase morphology of solid samples. nih.gov For instance, in polymers containing organobromide functionalities, MAS ssNMR can be used to study the local environment of the carbon atoms near the bromine, providing insights into the polymer's microstructure and the distribution of the functional groups. rug.nl

Table 1: Representative NMR Data for this compound This table provides an example of typical chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| CH =CHBr | Multiplet | ~115-140 |

| CH=CH Br | Multiplet | ~115-140 |

| -(CH ₂)- (chain) | Multiplet | ~25-35 |

| -CH ₂Br | Triplet | ~37-45 |

Note: The table is a simplified representation. Specific assignments for all protons and carbons would require detailed 2D NMR experiments.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

Key vibrational modes observed in the FTIR spectrum include:

C-H stretching of the vinyl group: These absorptions are typically found at wavenumbers slightly above 3000 cm⁻¹. missouri.eduvscht.cz

C-H stretching of the alkyl chain: These appear as strong absorptions just below 3000 cm⁻¹. missouri.eduvscht.cz

C=C stretching of the alkene: A characteristic absorption band for the carbon-carbon double bond is observed in the region of 1600-1650 cm⁻¹. pressbooks.pub

C-Br stretching: The absorption corresponding to the carbon-bromine bond is found in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹. missouri.edu

The presence and position of these bands provide clear evidence for the terminal alkene and the bromoalkyl functionalities within the molecule. thermofisher.comwiley-vch.de

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Characteristic Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|---|

| Vinyl C-H | Stretching | ~3080 | Medium |

| Alkyl C-H | Stretching | ~2850-2960 | Strong |

| Alkene C=C | Stretching | ~1640 | Medium-Weak |

| C-H | Bending | ~1465 | Medium |

| C-Br | Stretching | ~600-500 | Medium-Strong |

This table presents typical ranges for the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, MAS ssNMR)

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound, as well as for the analysis of its reaction products and polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for volatile and semi-volatile compounds like this compound. botanyjournals.com In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique "fingerprint" for the compound, characterized by the molecular ion peak (M+) and a series of fragment ions. For this compound, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). savemyexams.comdocbrown.info Common fragmentation patterns for bromoalkenes involve cleavage at the C-Br bond and fragmentation of the alkyl chain. youtube.commiamioh.edu GC-MS is also used to assess the purity of this compound and to identify byproducts in its synthesis. unipi.it

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a highly sensitive and selective technique that can be used for the analysis of this compound, particularly in complex matrices or when derivatized to be less volatile. researchgate.netnilu.no LC separates the components of a mixture in the liquid phase, after which the HRMS provides highly accurate mass measurements, often to four or five decimal places. savemyexams.com

This high mass accuracy allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, which is invaluable for confirming the identity of this compound and for characterizing unknown reaction products or impurities. wgtn.ac.nzthieme-connect.de LC-HRMS is particularly useful in metabolomics and environmental analysis where the concentration of the analyte may be very low. dtu.dk

When this compound is used as a monomer or comonomer to synthesize polymers, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for characterizing the resulting macromolecules. phenomenex.comlibretexts.orgshimadzu.be SEC separates molecules based on their hydrodynamic volume in solution. phenomenex.com Larger polymer chains are excluded from the pores of the column's stationary phase and elute first, while smaller chains penetrate the pores to a greater extent and elute later. libretexts.orgshimadzu.be

By calibrating the SEC system with polymer standards of known molecular weight, the molecular weight distribution (including the number-average molecular weight, Mn, the weight-average molecular weight, Mw, and the polydispersity index, PDI) of polymers derived from this compound can be determined. This information is critical for understanding the polymerization process and for correlating the polymer's structure with its physical and chemical properties. uga.edu

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Diffraction and Microscopic Characterization

Advanced diffraction and microscopic techniques are indispensable for elucidating the structural and morphological properties of materials derived from this compound, particularly in the context of thin films and self-assembled monolayers. These methods provide critical insights into molecular arrangement, surface topography, and crystalline order at the nanoscale.

X-ray Diffraction (XRD), including Small-Angle Grazing Incidence XRD

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystalline phases present in a material, providing information on crystallinity, crystallite size, and lattice parameters. measurlabs.comresearchgate.net In conventional XRD, X-rays penetrate several microns into the sample, which can result in a weak signal from a thin surface layer being overwhelmed by the signal from the underlying substrate. malvernpanalytical.com

To overcome this limitation, Grazing Incidence X-ray Diffraction (GIXRD), also known as Grazing Incidence Small-Angle X-ray Scattering (GISAXS) when analyzing nanoscale objects, is employed. measurlabs.comanton-paar.com In this modified setup, the X-ray beam is directed at the sample at a very low angle of incidence, typically below one degree. malvernpanalytical.comanton-paar.com This geometry enhances surface sensitivity by limiting the penetration depth of the X-rays to the top few nanometers of the material, making it ideal for the characterization of thin films and coatings. measurlabs.commalvernpanalytical.com

In research involving this compound, GIXRD has been utilized to characterize the structure of complex materials synthesized from it. For instance, 1this compound served as a reactant in the synthesis of a liquid crystal (LC) material designed to form highly structured thin films. Small-angle grazing incidence XRD was then performed on these films to probe their internal structure and ordering. The technique allows for the calibration of the scattering vector (q) range using standards like silver behenate (B1239552) and measurement at the material's critical angle to maximize surface information.

| Technique | Primary Application for this compound Derivatives | Key Information Obtained | Representative Source Wavelength |

|---|---|---|---|

| GIXRD/GISAXS | Characterization of thin films and self-assembled monolayers. measurlabs.comanton-paar.com | Molecular ordering, crystal structure of surface layers, particle sizes and shapes on a surface. measurlabs.comrigaku.com | Cu Kα (λ = 1.54 Å) |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. researchgate.netspectraresearch.com It has become a crucial tool for studying the surface morphology of thin films and self-assembled monolayers (SAMs). mdpi.comrsc.org The AFM can operate in various modes, including intermittent contact modes that reduce shear forces, which is particularly useful for delicate organic layers. nih.gov

AFM has been applied to study surfaces and films involving this compound. In one study, 1this compound was used in a Williamson ether synthesis as part of a multi-step preparation of a liquid crystal material. The resulting films were subsequently characterized using AFM to analyze their surface topography.

| AFM Application | System Studied | Key Findings | Reference |

|---|---|---|---|

| Surface Topography Analysis | Liquid crystal films derived from a synthesis involving 1this compound. | Provided morphological characterization of the film's surface. | |

| Monolayer Characterization | Monolayer formation from 1this compound on a Si(111) surface. | The resulting monolayer was found to be poorly organized. | sci-hub.st |

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating the behavior of molecules like this compound at an atomic level. These methods are used to predict reaction outcomes, understand complex mechanisms, and model thermodynamic and kinetic properties, offering insights that can be difficult to obtain through experimental means alone.

Investigation of Reaction Mechanisms and Transition States

The reactivity of this compound is largely defined by its vinyl bromide group. Theoretical methods, particularly Density Functional Theory (DFT), are extensively used to elucidate the mechanisms of reactions involving vinyl bromides. oaepublish.comfrontiersin.org These studies map out the potential energy surface of a reaction, identifying intermediates, transition states, and the rate-determining steps. oaepublish.comfrontiersin.org

For instance, computational studies on nickel-catalyzed cross-coupling reactions of vinyl bromides with aryl halides have detailed a catalytic cycle involving Ni(0)/Ni(II)/Ni(I)/Ni(III)/Ni(I) species. oaepublish.com DFT calculations revealed that the initial oxidative addition of the vinyl bromide to the Ni(0) catalyst is followed by reduction to a Ni(I) intermediate. The subsequent oxidative addition of the aryl halide to this intermediate was identified as the rate-determining step, with a calculated activation energy of 14.2 kcal/mol. oaepublish.com Similarly, DFT calculations have been used to study the palladium-catalyzed methylcyclopropanation of norbornenes with vinyl bromides, elucidating a multi-step mechanism that includes oxidative addition, intermolecular alkene insertion, and reductive elimination. frontiersin.org

More fundamental studies have focused on the dissociation dynamics of the parent vinyl bromide molecule. aip.orgaip.org Using ab initio calculations to construct a potential energy surface, researchers have investigated the various reaction channels and computed branching ratios for dissociation. aip.org These theoretical approaches provide a foundational understanding of the bond-breaking processes applicable to larger, substituted vinyl bromides like this compound.

| Reaction Type | Computational Method | Key Mechanistic Insights | Reference |

|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | DFT | Confirmed a Ni(0)/Ni(II)/Ni(I)/Ni(III)/Ni(I) cycle; identified the second oxidative addition as the rate-determining step. | oaepublish.com |

| Palladium-Catalyzed Cycloaddition | DFT | Elucidated a six-step mechanism including oxidative addition, alkene insertion, and reductive elimination. | frontiersin.org |

| Unimolecular Dissociation | Ab initio potential energy surface with classical trajectories | Characterized multiple dissociation channels and computed branching ratios. | aip.orgaip.org |

Thermodynamic and Kinetic Modeling of Reactions

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org Under kinetic control, the product that forms fastest is dominant, whereas under thermodynamic control, the most stable product prevails. wikipedia.orgopenstax.org Computational modeling is essential for predicting which pathway will be favored under specific reaction conditions by calculating the energies of transition states (kinetics) and products (thermodynamics). masterorganicchemistry.com

In the context of reactions involving conjugated dienes, for example, the 1,2-adduct is often the kinetic product due to a lower activation energy, while the 1,4-adduct is the more stable thermodynamic product. openstax.org Heating a kinetically controlled product mixture can lead to equilibration and favor the thermodynamic product. openstax.org

For reactions involving this compound and other vinyl bromides, theoretical models provide the activation energies (ΔG‡) for each step in a proposed mechanism, allowing for the identification of the kinetically favored pathway. oaepublish.com The relative energies of the intermediates and final products determine the thermodynamic landscape of the reaction. masterorganicchemistry.com Advanced computational methods can even be used to automatically construct complex reaction networks and derive the associated thermodynamic and kinetic properties from ab initio statistical mechanics, providing a comprehensive model of the reaction system. acs.org These models are crucial for optimizing reaction conditions to achieve desired product selectivity.

| Control Type | Determining Factor | Reaction Conditions | Product Characteristics |

|---|---|---|---|

| Kinetic Control | Rate of reaction (lowest activation energy). wikipedia.org | Lower temperatures, irreversible conditions. openstax.org | Forms fastest, but is often less stable. openstax.org |

| Thermodynamic Control | Product stability (lowest Gibbs free energy). wikipedia.org | Higher temperatures, reversible conditions. openstax.org | Most stable product, but may form more slowly. openstax.org |

Protein Structure and Function Analysis in Biosynthesis

While this compound is primarily a synthetic compound, research has explored its enzymatic synthesis, necessitating an understanding of the proteins involved. A U.S. patent describes the biosynthesis of 1-undecene (B165158) and related terminal olefins, including the conversion of 12-bromododecanoic acid to 1this compound catalyzed by an enzyme designated PFL_4321. google.com